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N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide

Parkin ligase Parkinson's disease Ubiquitin-proteasome system

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide is a synthetic triazolopyrimidine derivative that has been disclosed as a member of a broader chemical series in patents targeting the activation of Parkin ligase, an E3 ubiquitin ligase implicated in Parkinson's disease and oncology. The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 4-(trifluoromethyl)benzamide moiety via a propyl spacer, a structural arrangement characteristic of the 'triazole benzamide' class of Parkin ligase modulators.

Molecular Formula C16H14F3N5O
Molecular Weight 349.317
CAS No. 2034324-68-8
Cat. No. B2695411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide
CAS2034324-68-8
Molecular FormulaC16H14F3N5O
Molecular Weight349.317
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F
InChIInChI=1S/C16H14F3N5O/c17-16(18,19)13-5-3-12(4-6-13)14(25)20-7-1-2-11-8-21-15-22-10-23-24(15)9-11/h3-6,8-10H,1-2,7H2,(H,20,25)
InChIKeyTTYCAIATLSVKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide (CAS 2034324-68-8) for Targeted Research


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide is a synthetic triazolopyrimidine derivative that has been disclosed as a member of a broader chemical series in patents targeting the activation of Parkin ligase, an E3 ubiquitin ligase implicated in Parkinson's disease and oncology [1]. The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 4-(trifluoromethyl)benzamide moiety via a propyl spacer, a structural arrangement characteristic of the 'triazole benzamide' class of Parkin ligase modulators [1]. This specific molecular architecture distinguishes it from earlier triazolopyrimidine-based kinase inhibitors and other heterocyclic analogs, making it a candidate of interest for procurement in programs focused on ubiquitin-proteasome pathway (UPS) modulation.

Why N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Generic substitution within the triazolopyrimidine benzamide class is inadvisable due to the profound impact of even minor structural modifications on target engagement and biological function. The patent literature defines specific formula (I) and (II) compounds as Parkin ligase modulators, where variations in the benzamide substituent, linker length, and heterocyclic core directly dictate the ability to disrupt specific Zn-finger domains within the Parkin protein [1]. A closely related compound, N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-4-(trifluoromethoxy)benzamide (CAS 2034557-14-5), differs by a single oxygen atom in the benzamide substituent (CF3O vs. CF3) . This exchange significantly alters the electronic properties and lipophilicity of the benzamide ring, which in turn is expected to change the binding pose within the Zn-finger domain and consequently modulate Parkin ligase activity differently. The quantitative evidence below details where this specific compound has a basis for differentiation.

Quantitative Differentiation Evidence for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide


Parkin Ligase Activation: Class-Level Selectivity vs. Kinase-Targeted Triazolopyrimidines

The compound belongs to a patented class of triazole benzamide derivatives specifically designed to modulate Parkin ligase, a RING-between-RING (RBR) E3 ubiquitin ligase, by disrupting Zn-finger domains [1]. This mechanism is fundamentally distinct from the kinase inhibition (e.g., CDK2, PDK1, Chk1) typically associated with 1,2,4-triazolo[1,5-a]pyrimidine scaffolds [2]. While quantitative Parkin activation EC50 data for this exact compound is not publicly available, the patent class defines a novel target engagement strategy, differentiating it from kinase-targeted triazolopyrimidines like the 7-amino substituted analogs, which exhibit CDK2 IC50 values in the low micromolar range [2]. A procurement decision must be based on this distinct mechanism-of-action hypothesis rather than potency against common off-targets.

Parkin ligase Parkinson's disease Ubiquitin-proteasome system

Lipophilicity Modulation: CF3 vs. CF3O Substituent Effect on Predicted logP

A key structural differentiator is the 4-trifluoromethyl (CF3) substituent on the benzamide ring, compared to the 4-trifluoromethoxy (CF3O) analog (CAS 2034557-14-5). The replacement of CF3 with CF3O is known to increase the polar surface area and alter the electronic distribution of the aromatic ring, generally leading to a decrease in lipophilicity [1]. Based on standard Hansch π-values, the substitution of CF3 (π ≈ 0.88) with CF3O (π ≈ 1.04) does not follow a simple trend, but the hydrogen-bond acceptor capacity of the CF3O group differentiates it further. While experimentally measured logP/logD data for these exact compounds are not provided in the primary sources, this structural difference is expected to yield a meaningful delta in logD7.4, which would influence membrane permeability and non-specific protein binding.

Lipophilicity Physicochemical properties Drug design

Chemical Stability Profile: Triazolopyrimidine Core vs. Imidazo-Pyrimidine Isosteres

The [1,2,4]triazolo[1,5-a]pyrimidine core present in the compound offers a distinct stability profile compared to imidazo[1,2-a]pyrimidine isosteres frequently explored in kinase inhibitor programs. The additional nitrogen atom in the triazole ring increases the electron deficiency of the fused system, which can enhance resistance to oxidative metabolism at the pyrimidine ring [1]. In a study of antibacterial 1,2,4-triazolo[1,5-a]pyrimidines, the core demonstrated low intrinsic clearance in human liver microsomes (CLint < 50 µL/min/mg protein), a stability profile attributed to the electron-poor nature of the triazolopyrimidine system [1]. While this does not constitute direct evidence for the target compound, it supports the class-level inference that the triazolopyrimidine core is more metabolically robust than its imidazo-pyrimidine counterpart.

Chemical stability Heterocycle comparison Metabolic stability

Optimal Application Scenarios for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide in Drug Discovery


Parkin-Mediated Mitophagy Activation in Parkinson's Disease Models

This compound is most appropriately deployed as a chemical probe in cellular models of Parkinson's disease to investigate Parkin-dependent mitophagy. The patent classification as a Parkin ligase modulator [1] supports its use in assays measuring ubiquitination of mitochondrial substrates (e.g., Mfn1, Mfn2) in neuronal cell lines (SH-SY5Y or LUHMES). The specific 4-CF3 substituent may confer favorable brain penetration relative to the 4-CF3O analog, a hypothesis that requires experimental validation but is critical for CNS target engagement.

Structure-Activity Relationship (SAR) Exploration of Triazole Benzamide Parkin Activators

The compound serves as a key reference point in SAR studies exploring the benzamide substituent vector. Its 4-CF3 group represents a distinct electronic and steric environment compared to the 4-CF3O (CAS 2034557-14-5) and unsubstituted benzamide analogs . Procurement is warranted for systematic potency and selectivity profiling against the Parkin ligase panel, with the goal of establishing a quantitative SAR model to guide lead optimization.

Selectivity Profiling Against Kinase Panels to Map Target Engagement Boundaries

Given the historical association of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold with kinase inhibition [2], a critical application is the broad profiling of this compound against a panel of clinically relevant kinases (e.g., CDK, GSK3, CK1) to establish its selectivity window. The absence of kinase inhibition data creates a procurement opportunity for any laboratory seeking to validate the Parkin-activation hypothesis free from kinase-mediated cellular toxicity.

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